5-(2-Aminoethoxy)methyl-2'-deoxyuridine
描述
属性
分子式 |
C12H19N3O6 |
|---|---|
分子量 |
301.3 g/mol |
IUPAC 名称 |
5-(2-aminoethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O6/c13-1-2-20-6-7-4-15(12(19)14-11(7)18)10-3-8(17)9(5-16)21-10/h4,8-10,16-17H,1-3,5-6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChI 键 |
YRTWGZACASMEIB-IVZWLZJFSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)COCCN)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)COCCN)CO)O |
产品来源 |
United States |
Natural Occurrence and Biological Origin of 5 2 Aminoethoxy Methyl 2 Deoxyuridine
Identification as a Thymidine (B127349) Hypermodification
5-(2-Aminoethoxy)methyl-2'-deoxyuridine, also known by the synonym 5-NeOmdU, is classified as a thymidine hypermodification. nih.gov It was discovered as a novel, modified base in the virion DNA of Salmonella phage ViI. nih.govuniprot.org Structurally, it is a derivative of 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU), where the hydroxymethyl group at the 5-position of the pyrimidine (B1678525) ring is linked via an ether bond to an aminoethyl group. nih.gov
Unlike canonical bases, these hypermodifications are synthesized post-replication, meaning the standard base is first incorporated into the DNA strand and then chemically altered by a series of phage-encoded enzymes. nih.gov This process is distinct from the synthesis of the five standard nucleobases (adenine, guanine (B1146940), cytosine, thymine (B56734), and uracil) that occurs at the nucleotide pool level before DNA replication. The discovery of this compound and other similar compounds has highlighted a previously unexplored diversity in DNA modifications and their underlying biosynthetic pathways. nih.gov
Prevalence in Bacteriophage Genomes: The Salmonella Phage ViI Model
The primary model for studying this compound is the Salmonella phage ViI, a virus that infects Salmonella enterica. In this phage, the modification is highly prevalent, replacing approximately 40% of the total thymidine residues within its genomic DNA. nih.govuniprot.org This substantial substitution dramatically alters the chemical landscape of the phage's genetic material.
The biological significance of this extensive modification is primarily defensive. It serves to protect the phage genome from the host bacterium's restriction-modification (R-M) systems, which are a form of bacterial immunity that identifies and degrades foreign DNA. nih.govnih.gov The bulky, chemically distinct this compound group acts as a shield. Research has shown that the genomic DNA of phage ViI is resistant to a large percentage of Type II restriction endonucleases, which are enzymes that cleave DNA at specific recognition sites. frontiersin.org This resistance is a direct consequence of the hypermodification, which sterically hinders the enzymes from binding to their target sequences. nih.gov
Table 1: Resistance of Salmonella Phage ViI Genomic DNA to Type II Restriction Enzymes This interactive table summarizes the protective effect of this compound modification against cleavage by various restriction endonucleases.
| Phage Genome | Total Enzymes Tested | Resistant To | Percentage Resistance |
| Salmonella phage ViI | >200 | 142 | 71.0% |
Data sourced from Frontiers in Microbiology, 2019. frontiersin.org
Proposed Biosynthetic Pathways of this compound
The formation of this compound in phage ViI is a multi-step, post-replicative enzymatic process that hijacks and modifies the host's DNA synthesis machinery. nih.gov
Precursor Incorporation : The pathway begins at the nucleotide level. The phage encodes a suite of enzymes, including a dUMP hydroxymethylase, that leads to the production of 5-hydroxymethyl-2'-deoxyuridine triphosphate (5-hmdUTP). nih.gov Simultaneously, other phage enzymes degrade the host's deoxythymidine triphosphate (dTTP) pool. This ensures that during DNA replication, the phage's DNA polymerase incorporates 5-hmdU into all positions where thymidine would normally be found. nih.govbohrium.com
Post-Replicative Modification : After the phage DNA is synthesized with 5-hmdU, a cascade of phage-encoded enzymes modifies it in situ. nih.gov A key initiating enzyme is a specialized DNA kinase (5-hmdU DNA kinase) that phosphorylates the hydroxymethyl group of the 5-hmdU already within the DNA polymer. uniprot.org This creates a phosphorylated intermediate on the DNA. nih.gov
Final Assembly : Following phosphorylation, other enzymes, such as the amino acid transferase ViI gp247, act on this intermediate to attach the aminoethoxy group, yielding the final this compound product. bohrium.com The entire process is a sophisticated biochemical assembly line that operates directly on the newly formed DNA strand. nih.gov
Table 2: Key Phage-Encoded Enzymes in the Biosynthesis of this compound This interactive table outlines the primary enzymes from phage ViI and their functions in the biosynthetic pathway.
| Enzyme | Function | Stage of Pathway |
| dUMP hydroxymethyltransferase | Synthesizes 5-hmdUMP from dUMP | Pre-replicative |
| 5-hmdU DNA kinase | Phosphorylates 5-hmdU within the DNA polymer | Post-replicative |
| ViI gp247 (Amino acid transferase) | Transfers amino acid-derived moiety to the phosphorylated intermediate | Post-replicative |
Data sourced from PNAS, 2018 and Nucleic Acids Research, 2021. nih.govnih.gov
Evolutionary Implications of Nucleic Acid Hypermodifications in Host-Phage Interactions
The existence of this compound and other complex DNA modifications is a direct result of the evolutionary arms race between bacteriophages and their bacterial hosts. nih.gov Bacteria have evolved R-M systems as a primary defense to distinguish their own DNA (which is methylated at specific sites) from foreign DNA, which is then targeted for destruction by restriction enzymes. expasy.org
Phages, under intense selective pressure to survive, have countered this defense by evolving methods to "disguise" their DNA. nih.gov Hypermodifications like this compound are a highly effective form of molecular camouflage. By replacing a standard base with a much larger, chemically different molecule, the phage genome becomes unrecognizable to many of the host's restriction enzymes. nih.govfrontiersin.org The bulky side chain physically blocks the active site of the endonuclease, preventing cleavage and protecting the viral genome from degradation. nih.gov
This strategy of DNA hypermodification is a widespread phenomenon among bacteriophages and represents a significant viral countermeasure against host-encoded defenses. nih.gov The chemical diversity of these modifications suggests a continuous and dynamic co-evolutionary struggle, where phages constantly innovate new chemical structures to evade evolving host defenses, driving the diversification of both viral and bacterial defense mechanisms. bohrium.comnih.gov
Synthetic Methodologies and Chemical Derivatization of 5 2 Aminoethoxy Methyl 2 Deoxyuridine
Strategies for Nucleoside Synthesis and Functional Group Introduction
The construction of 5-(2-Aminoethoxy)methyl-2'-deoxyuridine requires a multi-step approach involving the initial synthesis of a suitable precursor, selective modification of the nucleobase, and potentially, alterations to the deoxyribose sugar moiety.
Multi-step Chemical Synthesis from Precursor Molecules
The synthesis of this compound typically commences from readily available nucleoside precursors, such as 2'-deoxyuridine (B118206) or its derivatives. A common and effective strategy involves the initial introduction of a hydroxymethyl group at the 5-position of the uracil (B121893) ring to form 5-hydroxymethyl-2'-deoxyuridine (B45661). This precursor is pivotal as the hydroxyl group can be further derivatized to introduce the desired aminoethoxy moiety.
One established method to obtain 5-hydroxymethyl-2'-deoxyuridine is through the reaction of 2'-deoxyuridine with paraformaldehyde in the presence of a base. An alternative route starts from 5-iodo-2'-deoxyuridine, which can be converted to 5-formyl-2'-deoxyuridine (B1195723) via a palladium-catalyzed carbonylation reaction, followed by reduction of the formyl group to a hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov
Once 5-hydroxymethyl-2'-deoxyuridine is synthesized, the hydroxyl group is activated for subsequent nucleophilic substitution. This is often achieved by converting it into a better leaving group, such as a tosylate or a halide (e.g., bromide or chloride). For instance, reaction with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) can yield the 5-tosyloxymethyl derivative. More directly, treatment with agents like N-bromosuccinimide (NBS) can convert the 5-hydroxymethyl group to a 5-bromomethyl group. youtube.comkuleuven.be This activated intermediate is then ready for the introduction of the aminoethoxy side chain.
Strategies for Modifying the Deoxyribose Moiety
While the primary modification for this compound is on the uracil base, modifications to the deoxyribose sugar are also a significant aspect of nucleoside chemistry, often aimed at enhancing properties such as nuclease resistance or binding affinity. Common modifications include alterations at the 2'-position. For instance, the introduction of a 2'-O-methyl or a 2'-fluoro group can increase the stability of oligonucleotides containing the modified nucleoside. evitachem.com
In the context of synthesizing the phosphoramidite (B1245037) of this compound, the hydroxyl groups of the deoxyribose moiety must be appropriately protected. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and can be removed during automated oligonucleotide synthesis. The 3'-hydroxyl group is the site for the introduction of the phosphoramidite functionality.
Phosphoramidite Synthesis for Oligonucleotide Incorporation
For the incorporation of this compound into synthetic oligonucleotides using standard solid-phase synthesis, it must be converted into its 3'-O-phosphoramidite derivative. This process involves several key steps:
Protection of the Amino Group: The primary amino group of the 2-aminoethoxy side chain must be protected to prevent unwanted reactions during phosphitylation and oligonucleotide synthesis. Common protecting groups include the trifluoroacetyl (TFA) or the tert-butoxycarbonyl (Boc) group.
5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose is selectively protected with a 4,4'-dimethoxytrityl (DMT) group. This is typically achieved by reacting the nucleoside with DMT-Cl in pyridine.
Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.netnih.gov
The resulting phosphoramidite building block is then purified and can be used in automated DNA synthesizers. The protecting groups on the amino function and the phosphate (B84403) are designed to be removed during the final deprotection and cleavage steps of oligonucleotide synthesis.
Chemical Approaches to Introduce the 2-Aminoethoxy Moiety
The introduction of the 2-aminoethoxy group at the 5-position is the defining feature of this modified nucleoside. The most common approach relies on the nucleophilic substitution reaction on an activated 5-methyl group of a 2'-deoxyuridine precursor.
A plausible and efficient synthetic route is as follows:
Start with 5-hydroxymethyl-2'-deoxyuridine. The hydroxyl groups on the deoxyribose are often protected, for example, with silyl (B83357) protecting groups like tert-butyldimethylsilyl (TBDMS), to prevent side reactions. nih.gov
The 5-hydroxymethyl group is converted to a 5-halomethyl group, for instance, using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromomethyl-2'-deoxyuridine. youtube.com
The 5-bromomethyl derivative is then reacted with an N-protected 2-aminoethanol, such as N-Boc-2-aminoethanol, in the presence of a base (e.g., sodium hydride) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This Williamson ether synthesis forms the desired ether linkage. masterorganicchemistry.comyoutube.compressbooks.pub
Following the formation of the ether, the protecting groups on the sugar and the amino group are removed under appropriate conditions to yield this compound.
An alternative approach could involve the alkylation of 5-hydroxy-2'-deoxyuridine (B1206715) directly, although this might be less selective. youtube.com
Overcoming Synthetic Challenges in Amino-Functionalized Nucleoside Synthesis
The synthesis of amino-functionalized nucleosides like this compound presents several challenges that require careful consideration and optimization of reaction conditions.
Protection Strategy: The presence of multiple reactive functional groups (hydroxyls on the sugar, the amino group on the side chain, and the N3-proton of the uracil base) necessitates a robust and orthogonal protection strategy. The protecting groups must be stable under the reaction conditions for their introduction and subsequent modifications, yet be removable without affecting other parts of the molecule. For instance, the choice of the amino protecting group is critical, as it must withstand the conditions of phosphitylation and be cleavable at the end of oligonucleotide synthesis, often with ammonia (B1221849) or other basic solutions.
Selectivity: Achieving selective modification at the desired position (e.g., 5-position of uracil vs. the sugar hydroxyls) is a major challenge. The use of protecting groups and carefully controlled reaction conditions are essential to direct the reactions to the intended site.
Purification: The intermediates and the final product often have similar polarities, making their purification by chromatography challenging. Optimization of chromatographic conditions or the use of crystallization can be crucial for obtaining high-purity materials.
Stability: The stability of the modified nucleoside and its phosphoramidite derivative is another concern. The phosphoramidite, in particular, is sensitive to moisture and oxidation and must be handled under anhydrous and inert conditions.
The development of convergent synthetic routes, where the modified base and the sugar moiety are prepared separately and then coupled, can sometimes offer advantages in terms of yield and purification. nih.gov However, for modifications at the 5-position of uracil, a linear synthesis starting from a pre-formed nucleoside is often more practical.
Incorporation of 5 2 Aminoethoxy Methyl 2 Deoxyuridine into Nucleic Acid Structures
Enzymatic Integration into Deoxyribonucleic Acid Strands
The natural occurrence of 5-(2-aminoethoxy)methyluridine (a closely related structure) as a thymidine (B127349) hypermodification in the genomic DNA of Salmonellaphage ViI suggests the existence of a biological pathway for its incorporation. In this phage, it replaces 40% of thymidine nucleotides ebi.ac.uk. Research has shown that the biosynthesis of this modified base can be reconstituted in vitro through the expression of five specific gene products from the phage ebi.ac.uk. This enzymatic machinery modifies 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU) in the newly replicated phage DNA, indicating a post-replicative modification mechanism ebi.ac.uk.
For the direct incorporation of 5-(2-aminoethoxy)methyl-2'-deoxyuridine into DNA during synthesis, its triphosphate form, this compound triphosphate, would be required. The substrate tolerance of DNA polymerases for modified deoxynucleoside triphosphates (dNTPs) is a critical factor. Studies on various DNA polymerases have shown that many can incorporate dNTPs with modifications at the 5-position of pyrimidines nih.govacs.org. For instance, Vent (exo-) DNA polymerase has been found to efficiently incorporate several dUTP analogs with different functional groups attached via a 5-aminomethyl linker nih.gov. Similarly, Taq DNA polymerase is known to be a substrate for 5-amino-2'-deoxyuridine 5'-triphosphate oup.com. The ability of DNA polymerase alpha to incorporate 5-Aza-2'-deoxycytidine-5'-triphosphate further demonstrates the capacity of polymerases to utilize modified nucleotides nih.gov.
The efficiency of incorporation can be influenced by the specific polymerase and the nature of the modification. For example, while 5-methylcytosine dNTP is a better substrate than natural dCTP for many polymerases, 5-hydroxymethyl-2'-deoxyuridine triphosphate is not an optimal substrate for SPO1 DNA polymerase, which naturally synthesizes DNA rich in this modified base acs.org. The enzymatic incorporation of this compound triphosphate would likely follow Watson-Crick base pairing rules, pairing with deoxyadenosine in the template strand nih.gov.
Chemical Synthesis of Oligonucleotides Containing this compound
The primary method for the chemical synthesis of oligonucleotides containing modified nucleosides is solid-phase phosphoramidite (B1245037) chemistry biotage.comatdbio.com. This automated process allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support biotage.commdpi.com.
The synthesis of an oligonucleotide containing this compound requires the preparation of its corresponding phosphoramidite building block. This involves protecting the reactive functional groups of the nucleoside: the 5'-hydroxyl group, the 3'-hydroxyl group (which is converted to the phosphoramidite), and the primary amine on the side chain. A common protecting group for the 5'-hydroxyl is the dimethoxytrityl (DMT) group, while the 3'-hydroxyl is reacted to form a diisopropylamino phosphoramidite with a cyanoethyl protecting group on the phosphorus biotage.comnih.gov. The primary amine of the aminoethoxy side chain would also require a protecting group, such as a trifluoroacetyl or a fluorenylmethyloxycarbonyl (Fmoc) group, to prevent side reactions during synthesis.
The synthesis cycle on an automated synthesizer consists of four main steps:
Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside to allow for the addition of the next nucleotide biotage.com.
Coupling: The phosphoramidite of the incoming nucleotide, activated by a reagent like tetrazole, reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain biotage.com.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles atdbio.com.
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an iodine solution atdbio.com.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
The coupling efficiency of the modified phosphoramidite is crucial for the synthesis of high-quality oligonucleotides. This is typically monitored by measuring the release of the trityl cation during the detritylation step nih.gov. For many modified phosphoramidites, standard coupling times and conditions are sufficient to achieve high yields (>98%) nih.gov.
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a process called deprotection. The conditions for deprotection must be carefully chosen to ensure the complete removal of all protecting groups without degrading the oligonucleotide or the modified base.
Standard deprotection involves treatment with concentrated aqueous ammonia (B1221849) at elevated temperatures oup.comnih.gov. However, the specific protecting group on the aminoethoxy side chain will dictate the required deprotection strategy. For example, if an Fmoc group is used, it can be removed with a mild base prior to the final ammonia treatment.
| Step | Reagent/Condition | Purpose |
| Cleavage from Support | Concentrated aqueous ammonia | Releases the oligonucleotide from the solid support. |
| Phosphate Deprotection | Concentrated aqueous ammonia | Removes the cyanoethyl groups from the phosphate backbone. |
| Base Deprotection | Concentrated aqueous ammonia | Removes protecting groups from the nucleobases. |
| Side Chain Deprotection | Dependent on protecting group | Removes the protecting group from the aminoethoxy side chain. |
Table 1: General Deprotection Steps in Oligonucleotide Synthesis
For sensitive modifications, milder deprotection strategies may be necessary. These can include the use of different base protecting groups on the standard nucleosides (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and deprotection with potassium carbonate in methanol or a mixture of tert-butylamine, methanol, and water glenresearch.comglenresearch.com.
Positional Effects of this compound within Oligonucleotides
The introduction of a modification at the C5 position of deoxyuridine places the side chain in the major groove of a DNA duplex. The nature of this side chain can significantly influence the properties of the oligonucleotide, and these effects can be dependent on the position of the modified nucleotide within the sequence.
The 5-(2-aminoethoxy)methyl side chain introduces both flexibility and a positive charge at physiological pH. The positive charge can potentially interact favorably with the negatively charged phosphate backbone of the complementary strand, which could stabilize the duplex. However, the bulkiness of the side chain could also lead to steric hindrance, potentially disrupting the local helical structure and destabilizing the duplex.
| Modification Position | Potential Effect on Duplex Stability | Rationale |
| Internal | Variable | Potential for stabilizing electrostatic interactions or destabilizing steric clashes. |
| Terminal | Likely less disruptive | Reduced steric hindrance at the ends of the duplex. |
| Multiple Incorporations | Cumulative effect | Multiple positive charges could significantly increase affinity, but steric hindrance may also be amplified. |
Table 2: Potential Positional Effects of this compound on Oligonucleotide Duplex Stability
Structural Characterization of Nucleic Acids Containing the Modified Nucleoside (Excluding Basic Compound Data)
To understand the precise structural consequences of incorporating this compound into a nucleic acid, high-resolution structural studies are necessary. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of nucleic acids in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to determine the conformation of the sugar-phosphate backbone, the glycosidic torsion angles, and the distances between protons. This information can be used to build a detailed model of the oligonucleotide duplex.
NMR studies on oligonucleotides containing other C5-modified uridines, such as 5-(methoxymethyl)-2'-deoxyuridine and 5-(hydroxymethyl)-2'-deoxyuridine, have revealed that these modifications can be accommodated within a standard B-form DNA helix with minimal distortion nih.govnih.gov. These studies have also shown that the side chains can adopt specific preferred conformations and may engage in hydrogen bonding with neighboring bases nih.gov. A similar NMR study of a duplex containing this compound would be expected to reveal the conformation of the side chain in the major groove and its interactions with the surrounding environment.
X-ray crystallography provides a static, solid-state picture of the nucleic acid structure at atomic resolution. This technique requires the growth of high-quality crystals of the oligonucleotide, which can be challenging. If successful, the resulting electron density map allows for the precise determination of the positions of all atoms in the molecule, providing unambiguous information about base pairing, helical parameters, and the conformation of the modified side chain.
Molecular Interactions and Biochemical Mechanisms of 5 2 Aminoethoxy Methyl 2 Deoxyuridine
Influence on Duplex Stability and Hybridization Thermodynamics
Research on a variety of 5-substituted deoxyuridines has demonstrated that the nature of the substituent plays a crucial role in duplex stability. For instance, the introduction of a 5-propynyl group has been shown to increase the melting temperature (Tm) of a DNA duplex, indicating enhanced stability. This stabilization is attributed to favorable stacking interactions of the rigid propynyl group with adjacent bases. In contrast, bulkier or more flexible substituents may have a neutral or even destabilizing effect on the duplex.
The (2-Aminoethoxy)methyl group at the 5-position introduces both flexibility and a potential for electrostatic interactions. The primary amino group is protonated at physiological pH, carrying a positive charge. While this positive charge is beneficial in the context of triple-helix formation through interactions with the negatively charged phosphate (B84403) backbone, its effect on duplex stability is less predictable without empirical data. It is plausible that the flexible aminoethoxy chain could position itself in the major groove of the duplex, but specific interactions that would significantly stabilize the duplex have not been extensively documented.
To illustrate the impact of various 5-position modifications on duplex stability, the following table presents data from studies on other 5-substituted deoxyuridines. It is important to note that this data is for comparative purposes and does not represent the specific compound of focus in this article.
| 5-Position Substituent | Change in Melting Temperature (ΔTm) per modification (°C) |
|---|---|
| -CH3 (Thymidine) | Reference |
| -C≡C-CH3 | +1.7 |
| -Br | +0.5 |
| -I | +0.7 |
This table presents generalized data from various studies on 5-substituted deoxyuridines to illustrate the range of effects on duplex stability. The specific ΔTm can be sequence and context-dependent.
Role in Triple-Helix Formation and Stabilization
Triple-helix forming oligonucleotides (TFOs) are strands of nucleic acids that can bind in the major groove of a DNA duplex, forming a triplex structure. This interaction is sequence-specific and has potential applications in gene targeting and regulation. The stability of these triplexes is a critical factor, and modifications to the TFO are often employed to enhance their binding affinity. The 5-(2-Aminoethoxy)methyl-2'-deoxyuridine modification has been primarily studied in the context of its significant role in stabilizing DNA triple helices.
The formation of a DNA triplex involves bringing a third, often negatively charged, oligonucleotide into proximity with the already negatively charged DNA duplex. This results in significant electrostatic repulsion, which can destabilize the triplex. The aminoethoxy modification at the 2'-position of the sugar moiety provides a strategic advantage by introducing a positive charge at physiological pH.
The ability of a TFO to bind to its specific target sequence while avoiding off-target binding is crucial for its utility. While the primary determinant of sequence selectivity is the Hoogsteen or reverse Hoogsteen hydrogen bonding between the bases of the TFO and the duplex, modifications to the TFO can influence this selectivity.
Modulation of Nuclease Resistance in Modified Oligonucleotides
A significant hurdle for the in vivo application of oligonucleotides is their susceptibility to degradation by nucleases. Chemical modifications to the sugar-phosphate backbone are a common strategy to enhance nuclease resistance. Modifications at the 2'-position of the ribose sugar have been shown to be particularly effective in this regard.
Interactions with Nucleic Acid-Modifying Enzymes
The presence of modified nucleotides within a DNA strand can affect its recognition and processing by various nucleic acid-modifying enzymes. This can have important implications for the biological activity and potential applications of such modified oligonucleotides.
One important class of such enzymes is restriction endonucleases. A study investigating the restriction of bacteriophage DNA, where thymidine (B127349) is replaced by 5-(2-aminoethoxy)methyldeoxyuridine, found that this modification confers resistance to a wide range of Type II restriction enzymes. For instance, the genomic DNA of Salmonella phage ViI, which contains this modification, was found to be resistant to cleavage by 71% of the tested restriction endonucleases. This resistance is likely due to the altered chemical nature and structure of the major groove where these enzymes typically bind and recognize their target sequences.
The interaction of this modification with other enzymes, such as DNA polymerases, is less well-characterized. For a modified nucleotide to be incorporated into a growing DNA strand by a polymerase, its triphosphate form must be a suitable substrate for the enzyme. Studies with other 5-substituted deoxyuridine triphosphates have shown that polymerases can exhibit a range of efficiencies in their incorporation. The ability of DNA polymerases to utilize the triphosphate of this compound has not been extensively reported.
The following table summarizes the observed resistance of bacteriophage ViI DNA, containing this compound, to various restriction enzymes.
| Restriction Enzyme | Recognition Site | Cleavage of ViI DNA |
|---|---|---|
| EcoRI | G'AATTC | Resistant |
| BamHI | G'GATCC | Resistant |
| HindIII | A'AGCTT | Resistant |
| PstI | CTGCA'G | Resistant |
| HaeIII | GG'CC | Sensitive |
This table provides a selection of restriction enzymes and their ability to cleave Salmonella phage ViI genomic DNA, which contains this compound in place of thymidine.
Mechanisms of Action in Molecular Recognition Processes
The this compound modification contributes to molecular recognition primarily through its role in the formation of stable and specific DNA triple helices. The mechanism of action in this context can be described as a "dual recognition" process.
The first level of recognition is the sequence-specific hydrogen bonding between the nucleobase of the TFO and the bases of the target DNA duplex in the major groove. In the case of this compound, the uracil (B121893) base forms Hoogsteen hydrogen bonds with the adenine (B156593) of an A•T base pair.
Applications of 5 2 Aminoethoxy Methyl 2 Deoxyuridine in Molecular Biology and Biotechnology Research
Engineering of Oligonucleotide-Based Tools for Gene Research
Modified nucleosides like EdU can be incorporated into synthetic oligonucleotides to create powerful tools for gene research. aatbio.com Oligonucleotides are short, single-stranded DNA or RNA molecules that can be designed to bind to specific sequences. By synthesizing an oligonucleotide with one or more EdU residues, researchers can subsequently use click chemistry to attach various functional molecules.
For instance, an EdU-modified oligonucleotide can be used as a probe in fluorescence in situ hybridization (FISH) to detect specific DNA or RNA sequences within cells. After hybridization, a fluorescent azide can be "clicked" onto the probe, allowing for visualization of the target sequence. This post-hybridization labeling strategy can offer advantages in terms of probe synthesis and signal amplification.
Furthermore, the ability to attach different molecules to EdU-modified oligonucleotides opens up possibilities for creating tools for genome engineering and gene regulation. nih.govbiobasic.com For example, an oligonucleotide designed to bind to a specific gene could be functionalized with a molecule that influences transcription or a nuclease for targeted gene editing. researchgate.net The precision and versatility of the EdU-click chemistry reaction make it a valuable component in the expanding toolkit for synthetic biology and genetic engineering.
Design and Optimization of Triplex-Forming Oligonucleotides (TFOs)
Triplex-forming oligonucleotides (TFOs) are short strands of nucleic acids that bind to the major groove of a DNA double helix, forming a triple-helix structure in a sequence-specific manner. This technology is a promising strategy for targeted gene modulation. The stability of these triplexes, however, is often limited under physiological conditions, particularly due to electrostatic repulsion between the negatively charged phosphate (B84403) backbones of the TFO and the target duplex DNA.
The incorporation of modified nucleosides like 5-(2-aminoethoxy)methyl-2'-deoxyuridine is a key strategy to overcome this limitation. The primary amino group on the side chain of this compound has a pKa that ensures it is protonated and positively charged at physiological pH. This positive charge can interact favorably with the negatively charged phosphate backbone of the target DNA duplex, neutralizing electrostatic repulsion and significantly stabilizing the triplex structure.
Research on analogous compounds provides strong evidence for this stabilizing effect. For instance, oligonucleotides containing the closely related modification 5-(aminomethyl)-2'-deoxyuridine have been shown to form highly stable anti-parallel triplexes with single-stranded DNA and RNA targets. nih.gov Similarly, the inclusion of a 2'-aminoethoxy modification on a related uridine (B1682114) analog demonstrated the formation of stable complexes at neutral pH (pH 7.0) with enhanced sequence specificity. researchgate.net These findings underscore the principle that tethered amino groups are highly effective at enhancing the binding affinity and stability of TFOs.
The table below summarizes the effect of amine-modified nucleosides on triplex stability based on studies of analogous compounds.
| Modification Type | Observed Effect on Triplex Stability | Rationale |
| Tethered Amino Group (e.g., 5-aminomethyl, 2'-aminoethoxy) | Increased thermal stability (Tm) | Protonated amine neutralizes phosphate backbone repulsion |
| Tethered Amino Group | Enhanced binding at neutral pH | Reduces the need for acidic conditions to protonate cytosines |
| Tethered Amino Group | Improved discrimination against non-target sequences | More stable binding allows for higher stringency |
Development of Modified Antisense Oligonucleotides (ASOs) for Enhanced Target Affinity
Antisense oligonucleotides (ASOs) are synthetic nucleic acid chains designed to bind to a specific messenger RNA (mRNA) sequence, thereby inhibiting gene expression. The therapeutic efficacy of ASOs depends critically on their binding affinity for the target RNA, nuclease resistance, and ability to elicit a desired downstream mechanism, such as RNase H-mediated degradation of the target mRNA.
Chemical modifications are essential for improving these properties. The incorporation of this compound into ASOs is a strategy to enhance target affinity. Similar to its role in TFOs, the protonated amino group can form an electrostatic interaction with the phosphate backbone of the target RNA, stabilizing the ASO-RNA duplex. This increased stability can lead to more potent antisense activity.
Studies on isomeric and analogous compounds support this application. A recent study on 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine, an isomer of the subject compound, demonstrated that this modification confers superior thermal stability and nuclease resistance to ASOs. nih.gov When incorporated into the "wings" of a gapmer ASO, it maintained the ability to activate RNase H, leading to efficient antisense activity. nih.gov Furthermore, research on oligonucleotides modified with 5-(aminomethyl) residues has indicated their utility as antisense agents for targeting single-stranded RNA. nih.gov These findings highlight the potential of the 5-(2-aminoethoxy)methyl group to serve as a beneficial modification for enhancing the performance of next-generation antisense therapeutics.
Use in Molecular Recognition and DNA Targeting Studies
The ability of this compound to enhance the binding affinity of oligonucleotides makes it a valuable tool for applications requiring precise molecular recognition of specific DNA or RNA sequences. Both TFO and ASO applications are fundamentally based on this principle of high-fidelity molecular recognition.
Beyond targeting nucleic acid duplexes or single strands, modified nucleosides can also be used as probes to investigate protein-DNA interactions. A closely related compound, 5-amino-2'-deoxyuridine, has been successfully used as a probe for the high-resolution footprinting of protein-DNA complexes. nih.gov In this technique, the modified nucleoside is incorporated into a DNA sequence, and its unique reactivity is used to map the precise points of contact between the DNA and a binding protein. nih.gov Given its similar amine-containing side chain, this compound could potentially be adapted for similar footprinting or cross-linking studies to explore the architecture of protein-DNA complexes.
The specific recognition of modified bases themselves is another facet of molecular recognition. For example, antibodies have been developed that can specifically recognize other modified nucleosides like 5-bromo-2'-deoxyuridine (BrdU) when incorporated into DNA, enabling powerful detection methods in cell biology. nih.gov
Fundamental Research on Nucleic Acid Structure and Function
A remarkable discovery has placed this compound at the center of fundamental research into nucleic acid diversity and function. This compound is not merely a synthetic tool but also a naturally occurring hypermodified nucleoside found in the genome of the Salmonellaphage ViI. ebi.ac.uk In this bacteriophage, this compound (referred to in the literature as 5-NeOmdU) replaces approximately 40% of the thymidine (B127349) residues in its DNA. ebi.ac.uk
This extensive modification is part of a sophisticated defense mechanism. The phage-encoded modification pathway alters the chemical identity of its own DNA, rendering it unrecognizable and thus resistant to the host bacterium's restriction enzymes, which are designed to cleave foreign DNA. ebi.ac.uk The presence of this bulky, positively charged group in the major groove of the DNA helix fundamentally alters its structure and properties, providing a powerful example of how viruses evolve to protect their genetic material.
The study of phage ViI DNA provides a unique natural model system for understanding how major groove modifications impact DNA structure, stability, and its interactions with proteins such as polymerases and DNA-binding proteins.
Advanced Methodologies and Future Research Directions
Emerging Synthetic Strategies for Highly Functionalized Nucleoside Analogs
The synthesis of highly functionalized nucleoside analogs like 5-(2-Aminoethoxy)methyl-2'-deoxyuridine is a dynamic field of research. Traditional synthetic routes often involve multi-step processes that can be inefficient and produce low yields. However, emerging strategies are continually being developed to overcome these challenges.
One promising approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the direct introduction of functionalized alkynes at the C5 position of pyrimidine (B1678525) nucleosides. This method offers a versatile platform for the synthesis of a wide array of 5-substituted 2'-deoxyuridines. For instance, a similar strategy has been successfully employed for the synthesis of 5-alkynyl-substituted uridine (B1682114) derivatives, demonstrating the robustness of this approach nih.gov.
Another innovative strategy is the use of enzymatic or chemo-enzymatic methods. These approaches leverage the high specificity and efficiency of enzymes to catalyze key steps in the synthetic pathway, often leading to higher yields and fewer side products. While specific enzymatic routes for this compound have not been extensively reported, the general applicability of enzymes in nucleoside modification suggests this as a promising area for future exploration.
Furthermore, solid-phase synthesis techniques, commonly used for oligonucleotide synthesis, are being adapted for the preparation of complex nucleoside analogs. These methods offer the advantage of simplified purification and the potential for automated synthesis, which could significantly streamline the production of this compound and its derivatives. A related compound, 5-(2-amino-2-deoxy-beta-D-glucopyranosyloxymethyl)-2'-deoxyuridine, has been synthesized in a 12-step process to create a phosphoramidite (B1245037) for incorporation into oligonucleotides, highlighting the feasibility of complex multi-step syntheses for such analogs pku.edu.cn.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Palladium-Catalyzed Cross-Coupling | High efficiency and versatility in introducing functional groups at the C5 position. | Direct and efficient installation of the (2-Aminoethoxy)methyl side chain. |
| Enzymatic/Chemo-enzymatic Methods | High specificity, mild reaction conditions, and potential for stereocontrol. | Greener synthesis with potentially higher yields and purity. |
| Solid-Phase Synthesis | Amenable to automation and simplified purification. | Streamlined production of the corresponding phosphoramidite for oligonucleotide synthesis. |
Integration with Advanced Spectroscopic and Imaging Techniques
The amino group in this compound serves as a convenient handle for conjugation with various reporter molecules, including fluorescent dyes. This enables the use of advanced spectroscopic and imaging techniques to study the behavior of nucleic acids containing this modified nucleoside.
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in biomolecules nih.govnih.gov. By labeling an oligonucleotide containing this compound with a donor or acceptor fluorophore, FRET can be used to monitor DNA-protein interactions, DNA hybridization, and the dynamics of nucleic acid structures in real-time nih.govspringernature.comresearchgate.net. The flexible linker of the aminoethoxy group can influence the distance and orientation between the fluorophore and the DNA backbone, which needs to be considered in the design of FRET-based assays.
Live-cell imaging is another exciting application. Oligonucleotides incorporating this compound can be labeled with fluorescent probes and introduced into living cells to visualize the localization and dynamics of specific DNA or RNA sequences mpbio.comnih.govmedchemexpress.comthermofisher.com. This allows for the study of fundamental cellular processes such as gene expression, DNA replication, and DNA repair in their native environment. The development of bright and photostable fluorescent dyes that can be efficiently conjugated to the amino group is crucial for the success of these experiments.
| Technique | Principle | Application with this compound |
| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores in close proximity. | Studying DNA-protein interactions, DNA hybridization kinetics, and conformational changes in nucleic acids. nih.govnih.govspringernature.comresearchgate.net |
| Live-Cell Imaging | Visualization of fluorescently labeled molecules within living cells. | Tracking the localization and dynamics of specific nucleic acid sequences in real-time. mpbio.comnih.govmedchemexpress.comthermofisher.com |
Computational Modeling and Simulation of Modified Nucleic Acid Interactions
Computational modeling and molecular dynamics (MD) simulations are invaluable tools for understanding the structural and dynamic effects of modified nucleosides on nucleic acid duplexes and their interactions with other molecules pku.edu.cnacs.orgnih.gov.
Incorporating this compound into a DNA or RNA strand can alter its local conformation, flexibility, and hydration patterns. MD simulations can provide detailed insights into these changes at an atomic level. For instance, simulations can predict how the modified nucleoside affects the helical parameters of a DNA duplex, such as base pair stacking, propeller twist, and groove dimensions. Such simulations have been used to study the effects of other modifications on DNA and RNA stability and conformation mdc-berlin.dewesleyan.edu.
Furthermore, computational methods can be used to calculate the free energy of binding between a modified oligonucleotide and its target protein or nucleic acid sequence acs.orgnih.govfrontiersin.orgacs.org. These calculations can help in the rational design of modified oligonucleotides with enhanced binding affinity and specificity. The development of accurate force fields for modified nucleosides is a critical aspect of these computational studies.
| Computational Method | Information Gained | Relevance to this compound |
| Molecular Dynamics (MD) Simulations | Atomic-level insights into the structure, dynamics, and hydration of nucleic acids. | Predicting the conformational impact of the modification on DNA/RNA duplexes. mdc-berlin.dewesleyan.edu |
| Free Energy Calculations | Quantitative prediction of binding affinities between molecules. | Guiding the design of modified oligonucleotides with improved binding properties. acs.orgnih.govfrontiersin.orgacs.org |
Prospects for Rational Design of Novel Bioconjugation Reagents
The primary amino group of this compound makes it an excellent candidate for the development of novel bioconjugation reagents. This functional group can be readily coupled to a wide variety of molecules, including peptides, proteins, carbohydrates, and nanoparticles, using standard amine-reactive chemistries.
The rational design of such bioconjugates can lead to the development of innovative tools for diagnostics and therapeutics. For example, conjugating an oligonucleotide containing this modified nucleoside to a cell-penetrating peptide could enhance its cellular uptake for antisense or gene-editing applications. Similarly, attaching it to a targeting ligand, such as an antibody or a small molecule, could enable the specific delivery of the oligonucleotide to diseased cells.
The flexible linker between the amino group and the nucleobase provides steric separation, which can be advantageous for maintaining the biological activity of both the oligonucleotide and the conjugated molecule. The length and chemical nature of this linker can be further modified to optimize the properties of the bioconjugate for specific applications.
| Bioconjugate Component | Potential Application | Design Consideration |
| Cell-Penetrating Peptide | Enhanced cellular delivery of oligonucleotides. | Linker length and stability. |
| Targeting Ligand (e.g., antibody) | Targeted delivery of nucleic acids to specific cells or tissues. | Preservation of ligand binding affinity. |
| Nanoparticle | Development of novel imaging and therapeutic agents. | Control over nanoparticle size and surface chemistry. |
Exploration of this compound in Nucleic Acid Nanotechnology
Nucleic acid nanotechnology utilizes the predictable base-pairing of DNA and RNA to construct well-defined nanostructures with a wide range of applications in materials science, electronics, and medicine. The incorporation of functionalized nucleosides like this compound into these nanostructures can impart novel properties and functionalities.
The amino group can serve as an attachment point for other molecules or materials, allowing for the precise positioning of functional components on a DNA nanostructure. For example, gold nanoparticles, quantum dots, or enzymes could be conjugated to oligonucleotides containing this modified nucleoside and then assembled into complex nano-architectures. This approach has been used with other modified nucleosides to create sophisticated DNA-based devices nih.govnih.govpurdue.edumdpi.com.
Furthermore, the introduction of positive charges through the protonated amino group can influence the self-assembly and stability of DNA nanostructures. The electrostatic interactions can be modulated by pH, offering a potential mechanism for creating dynamic and responsive nanosystems. The ability to control the assembly and disassembly of these structures is a key goal in nucleic acid nanotechnology.
| Application Area | Role of this compound | Potential Impact |
| DNA-Based Sensors | Serves as an anchor point for reporter molecules or capture probes. | Development of highly sensitive and specific biosensors for various analytes. acs.orgnih.govmdpi.comresearchgate.net |
| DNA Origami | Provides a site for covalent modification of the nanostructure. | Creation of functionalized DNA origami with tailored properties for drug delivery or catalysis. |
| Dynamic Nanosystems | Introduces pH-responsive elements into the nanostructure. | Design of smart materials that can respond to environmental cues. |
常见问题
Q. What synthetic methodologies are effective for preparing 5-(2-Aminoethoxy)methyl-2'-deoxyuridine and its derivatives?
The synthesis typically involves condensation reactions and selective deblocking steps. For example, intermediates like 3',5'-di-O-acetyl-5-bromomethyl-2'-deoxyuridine can be reacted with amino-containing alcohols (e.g., 6-trifluoroacetylaminohexan-1-ol) to introduce the aminoethoxy moiety. Subsequent deprotection using aqueous ammonia yields the final compound . Alkoxymethyl derivatives may also be synthesized via nucleophilic substitution of halogenated intermediates under optimized conditions (e.g., using sodium acetate in acetic anhydride) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?
1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For C5-modified deoxyuridines, key signals include the methylene protons of the aminoethoxy group (δ ~3.5–4.0 ppm) and the anomeric proton of the sugar moiety (δ ~6.2 ppm). 2D techniques like COSY and HSQC resolve overlapping peaks, while NOESY confirms spatial proximity between the C5 substituent and sugar protons .
Q. What biochemical assays are used to assess the incorporation of this compound into DNA?
Radiolabeled analogs (e.g., 125I-UdR) can be tracked via autoradiography or scintillation counting after enzymatic digestion. For non-radioactive studies, HPLC-MS quantifies modified nucleosides in hydrolyzed DNA. Competitive assays with thymidine kinase (TK) isoforms (viral vs. human) evaluate substrate specificity .
Advanced Research Questions
Q. How does this compound contribute to bacteriophage DNA hypermodification, and what experimental approaches elucidate its biosynthetic pathway?
In Salmonella phage ViI, this compound replaces ~40% of thymidine, evading host restriction enzymes. Biosynthesis involves five phage-encoded proteins: a kinase phosphorylates 5-hydroxymethyl-2'-deoxyuridine (5-hmdU), followed by sequential enzymatic modifications (e.g., transfer of aminoethoxy groups). In vitro reconstitution using recombinant proteins and LC-MS tracking of intermediates validates the pathway .
Q. What computational strategies predict the stereoelectronic effects of this compound on viral thymidine kinase (TK) binding?
Ab initio molecular orbital (MO) calculations (STO-3G* basis set) generate electrostatic potential maps and frontier orbital energies. Comparative analysis with high-affinity analogs (e.g., 5-bromovinyl-2'-deoxyuridine) identifies favorable interactions, such as hydrogen bonding between the aminoethoxy group and TK active-site residues .
Q. How can orthogonal experimental designs optimize nanoparticle delivery systems for this compound?
Tripolyphosphate cross-linking with chitosan nanoparticles enhances drug loading. Parameters like polymer-to-drug ratio and pH are optimized via Taguchi orthogonal arrays. Dynamic dialysis assesses sustained release kinetics, while confocal microscopy tracks tumor targeting using fluorescently tagged nanoparticles .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antiviral activities of 5-substituted-2'-deoxyuridine analogs?
Variability may arise from differences in TK isoform specificity or cell permeability. Comparative studies should standardize assays (e.g., HSV-1 TK phosphorylation efficiency) and use isogenic cell lines. Molecular dynamics simulations can further clarify substituent effects on membrane transport .
Q. Why do some synthetic routes for this compound yield low regioselectivity?
Competing reactions at C5 (e.g., over-alkylation) may occur if protecting groups (e.g., acetyl) are incomplete. Strategies include using bulky leaving groups (e.g., bromine instead of chlorine) and low-temperature conditions to favor mono-substitution .
Retrosynthesis Analysis
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